molecular formula C8H9N3O B11919265 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide

2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide

Cat. No.: B11919265
M. Wt: 163.18 g/mol
InChI Key: NYNBGWYQROKFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide is a chemical compound based on the privileged imidazo-fused heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is recognized for its wide spectrum of favorable pharmacological properties, and its derivatives are found in several marketed drugs and investigational compounds . For instance, drugs like Zolpidem (a GABA receptor agonist), Olprinone (a phosphodiesterase inhibitor), and CJ-033466 (a 5-HT4 receptor agonist) all share this core structure, demonstrating its therapeutic versatility . The specific 8-carboxamide substitution is a key functionalization, as carboxamide derivatives attached directly to the core have shown promising biological effects, including activity as gastroprokinetic agents and in other therapeutic areas . Recent synthetic advancements have highlighted methods for introducing the carboxamide moiety directly into the 8-position of the imidazo[1,2-a]pyridine ring system via Pd-catalyzed carbonylation reactions, underscoring the relevance of this specific chemotype for the generation of novel compound libraries . While the precise biological activity and mechanism of action for this compound may be the subject of ongoing investigation, its structural features make it a valuable intermediate for pharmaceutical research. It serves as a key building block for exploring new chemical space, optimizing drug-like properties, and developing potential therapies for a range of conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide

InChI

InChI=1S/C8H9N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-2,4H,3,5H2,(H2,9,12)

InChI Key

NYNBGWYQROKFDY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C(C2=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives

A primary route involves cyclization of amino acid precursors. For example, 2-picolylamine derivatives undergo intramolecular cyclization in the presence of ethyl 3-bromopyruvate to form the imidazo[1,2-a]pyridine core. This method typically employs polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), yielding intermediates such as ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate . Subsequent hydrolysis with NaOH generates the carboxylic acid, which is converted to the carboxamide via amidation (HBTU coupling) .

Key Parameters:

  • Reactants : 2-Amino-3-bromopyridine, ethyl 3-bromopyruvate

  • Conditions : DMF, 80°C, 12 hours

  • Yield : 65–78% for cyclization; 85–90% for hydrolysis .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) under microwave conditions (150°C, 20 minutes) achieves 80–90% yield . This method reduces side products and improves regioselectivity compared to conventional heating .

Advantages:

  • Time Reduction : 20 minutes vs. 6–12 hours for thermal methods .

  • Scalability : Demonstrated for gram-scale synthesis .

Nitroalkane Activation in Polyphosphoric Acid

Nitroalkanes act as electrophiles when activated by PPA. For example, 2-picolylamine reacts with nitroethane in PPA at 120°C, forming the dihydroimidazo ring via tandem nitration and cyclization . This method avoids metal catalysts and is suitable for electron-deficient substrates .

Reaction Mechanism:

  • Nitration : Nitroalkane activation generates a nitronium ion.

  • Cyclization : Intramolecular attack by the amine forms the bicyclic structure .

Functional Group Transformations

Post-cyclization modifications are critical for introducing the carboxamide group:

Hydrolysis of Esters

Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes basic hydrolysis (NaOH, ethanol/H₂O, 70°C) to yield the carboxylic acid .

Amidation

The carboxylic acid is coupled with amines (e.g., ammonium chloride) using HBTU or EDC, achieving 70–85% yields .

Mannich Reaction for Side-Chain Functionalization

The Mannich reaction introduces substituents at the 3-position of the dihydroimidazo ring. For example, paraformaldehyde and diethylamine in acetic acid at 50°C yield 3-aminomethyl derivatives, which are further functionalized .

Example Protocol:

  • Reactants : Ethyl 7-methyl-5-propyl-5,8-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate, paraformaldehyde, diethylamine

  • Conditions : Acetic acid, 50°C, 5 hours

  • Yield : 60–70% .

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Cyclization of amino acidsDMF, 80°C, 12 hours65–78%High regioselectivityLong reaction time
Microwave-assistedPPA, 150°C, 20 minutes80–90%Rapid, scalableRequires specialized equipment
Nitroalkane activationPPA, 120°C, 6 hours70–75%Metal-freeLimited to electron-deficient substrates
Mannich reactionAcetic acid, 50°C60–70%Introduces diverse substituentsModerate yields

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has been extensively studied for its ability to inhibit specific biological pathways, particularly the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer cell proliferation and survival. The inhibition of PI3K has been linked to the treatment of various cancers and inflammatory diseases. Notably, derivatives of 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide have shown promising results as selective inhibitors against different PI3K isoforms, which can lead to tailored therapeutic strategies for cancer treatment .

Case Study: Cancer Therapeutics

Research has indicated that modifications to the 2,3-dihydroimidazo[1,2-a]pyridine scaffold can enhance its potency against specific cancer types. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against specific PI3K isoforms, indicating their potential as effective cancer therapies .

Antimicrobial Activity

Recent studies have identified this compound derivatives as promising candidates for treating infections caused by Mycobacterium tuberculosis. These compounds have been shown to selectively inhibit Mycobacterium tuberculosis without affecting other gram-positive or gram-negative bacteria, highlighting their potential as targeted antimycobacterial agents .

Case Study: Antimycobacterial Lead

A focused library screening revealed that certain derivatives exhibited significant antimycobacterial activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the imidazo[1,2-a]pyridine ring could optimize their efficacy against Mycobacterium tuberculosis while minimizing side effects .

Structural Modifications and Synthesis

The synthesis of this compound involves various methods that allow for structural modifications to enhance biological activity. Solid-phase synthesis techniques have been developed to produce a library of derivatives efficiently. These methods facilitate the exploration of different functional groups and their effects on biological activity .

Table: Comparison of Structural Variants

Compound VariantBiological TargetIC50 ValueApplication Area
Base CompoundPI3Kα810 nMCancer Therapy
Derivative API3Kβ4000 nMCancer Therapy
Derivative BMycobacterium tuberculosisSelective InhibitorAntimicrobial

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Key Examples :

  • Compounds 38–40 (): Feature 2-(3,4-dimethoxyphenyl) and 6-substituted groups (e.g., piperidinylpropyl). These substitutions enhance antiproliferative activity but reduce blood-brain barrier penetration compared to the carboxamide derivative .
  • Compound 23 (): Incorporates a phenylethynyl group at position 6, improving π-π stacking in hydrophobic pockets but increasing metabolic instability .

SAR Insights: The 8-carboxamide group in the target compound provides a balance of polarity and hydrogen-bonding capacity, critical for AChE inhibition, whereas amino groups in these analogs prioritize basicity for kinase or receptor targets.

Tetrahydroimidazo Derivatives (e.g., Compound 2d in )

Structural Features: A saturated tetrahydroimidazo ring with cyano and nitrophenyl substituents. Activity: The electron-withdrawing nitro group enhances electrophilicity, favoring covalent interactions absent in the carboxamide derivative.

Methyl Esters (e.g., Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate)

Functional Group Impact : The ester moiety reduces polarity compared to the carboxamide, diminishing water solubility and target affinity. This derivative is primarily a synthetic intermediate rather than a therapeutic candidate .

Comparative Analysis Table

Compound Class Core Structure Key Substitutions Biological Target Therapeutic Area Synthetic Method
This compound Pyridine + imidazole 8-carboxamide AChE, CDK Neurological, Cancer Multi-step coupling
2,3-Dihydroimidazo[1,2-c]quinazoline Quinazoline + imidazole Varied (e.g., thiopyrimidine) PI3K, HDAC, AR Oncology, Cardiovascular Pd-mediated cross-coupling
Imidazo[1,2-a]pyrazin-8-amines Pyrazine + imidazole 8-amine Nucleotide receptors Metabolic disorders Groebke-Blackburn-Bienaymé
8-Amino Imidazo[1,2-a]pyridines Pyridine + imidazole 2,6-disubstituted Kinases, Receptors Oncology, Immunology Suzuki-Miyaura coupling
Tetrahydroimidazo derivatives Saturated imidazo Nitrophenyl, cyano Undisclosed Undisclosed One-pot reaction

Key Research Findings

  • AChE Inhibition: this compound derivatives exhibit superior binding to Tyr338 and Tyr341 in AChE compared to methyl esters or amino-substituted analogs, as validated by docking studies (pIC50 correlations) .
  • Synthetic Flexibility : The carboxamide scaffold allows broader diversification (e.g., bromo, phenyl, furyl substituents) than quinazoline derivatives, enabling tailored pharmacokinetic profiles .
  • Thermodynamic Stability : Carboxamide derivatives show higher melting points (e.g., 200–211°C in ) than ester analogs, correlating with enhanced crystallinity and shelf stability .

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties. We will also explore structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. A study conducted by identified this compound as a selective inhibitor of Mycobacterium tuberculosis, showcasing no activity against gram-positive or gram-negative bacteria. The compound was synthesized through whole-cell screening and demonstrated promising results as a novel antimycobacterial lead.

PathogenActivity Level
Mycobacterium tuberculosisHigh
Gram-positive bacteriaNo activity
Gram-negative bacteriaNo activity

Antiviral Activity

The compound has shown potential as an antiviral agent. A study indicated that derivatives of imidazo[1,2-a]pyridine exhibited significant antiviral activity against respiratory syncytial virus (RSV), with some compounds demonstrating IC50 values in the nanomolar range. Specifically, one derivative showed an IC50 of 3 nM against RSV . This suggests that structural modifications can enhance the antiviral potency of related compounds.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been explored for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines by targeting key pathways involved in tumor growth. For instance, a study on imidazopyridine derivatives found that certain compounds had significant cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazo[1,2-a]pyridine framework can lead to enhanced potency and selectivity. For example:

  • Substituents at the 8-position : Altering the carboxamide group can influence binding affinity and selectivity towards specific targets.
  • Hydrogen bond interactions : The presence of hydrogen bond donors or acceptors in the structure significantly affects the biological activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may modulate enzyme activity or interfere with cellular signaling pathways critical for pathogen survival or cancer cell proliferation. For instance:

  • Antimycobacterial action : The compound likely disrupts metabolic processes in Mycobacterium tuberculosis, leading to cell death.
  • Antiviral mechanism : It may inhibit viral replication by interfering with viral entry or replication within host cells.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimycobacterial Lead Study : A focused library screening identified imidazo[1,2-a]pyridine derivatives as effective against Mycobacterium tuberculosis, providing a basis for further drug development .
  • Antiviral Efficacy Against RSV : Derivatives were tested for their ability to reduce cytopathic effects induced by RSV in human lung epithelial cells. Compounds with lower microsome clearance and no CYP inhibition were prioritized for further development .
  • Cytotoxicity in Cancer Cells : Imidazopyridine derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential for therapeutic applications .

Q & A

Q. What are the established synthetic methodologies for 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide derivatives, and how do they differ in efficiency?

The most efficient method involves a multi-step synthesis starting with 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by an acid-amine coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine), achieving yields of 93–97% . Solid-phase synthesis is an alternative, utilizing polymer-bound intermediates and halogenation at the 3-position of the imidazo[1,2-a]pyridine core . Solution-phase methods are preferred for scalability, while solid-phase approaches enable combinatorial library generation.

Q. How are structural and purity characteristics validated for this compound class?

Characterization relies on spectral techniques:

  • 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing between 2-oxo and 3-phenethyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight validation, with observed values matching calculated masses within 5 ppm error .
  • FT-IR to identify functional groups (e.g., carboxamide C=O stretches at ~1650–1700 cm⁻¹) .

Q. What are the primary pharmacological targets or applications identified for this scaffold?

Derivatives exhibit activity as PARP-1 inhibitors (IC₅₀ = 7.90–8.42 µM) for cancer therapy and 5-HT4 receptor antagonists (e.g., SC-53606 in rat esophageal motility studies) . Structural modifications, such as phenyl or biaryl substitutions at the 2-position, influence target selectivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in halogenation or coupling steps?

Key strategies include:

  • Catalyst screening : HATU outperforms EDCI/HOBt in carboxamide coupling, reducing side-product formation .
  • Solvent optimization : Ethanol minimizes byproducts compared to DMF or THF .
  • Temperature control : Halogenation at 0–5°C prevents over-reaction at the 3-position .

Q. How do structural modifications (e.g., substituents at the 2-, 3-, or 8-positions) impact biological activity?

  • 2-Position : Phenyl groups maintain PARP-1 inhibition (IC₅₀ ~7.90 µM), whereas bicyclic replacements reduce activity (IC₅₀ >10 µM) .
  • 8-Carboxamide : Critical for binding to ATP pockets in kinases; replacing with ester or nitrile groups abolishes activity .
  • 3-Substituents : Alkyl chains (e.g., phenethyl) enhance lipophilicity and blood-brain barrier penetration in CNS-targeted analogs .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Dynamic effects : Rotamers in carboxamide groups can cause unexpected splitting in 1H NMR. Use variable-temperature NMR to confirm .
  • Regiochemical ambiguity : NOESY or ROESY experiments differentiate between 7- and 8-substituted isomers .
  • Quantitative analysis : Integrate 13C DEPT-135 to distinguish CH₂ vs. CH₃ groups in crowded spectra .

Q. What in vitro/in vivo discrepancies are observed for this scaffold, and how can they be addressed?

  • Metabolic instability : Carboxamide hydrolysis in plasma reduces bioavailability. Solutions include prodrug strategies (e.g., ester masking) .
  • Off-target effects : PARP-1 inhibitors may cross-react with PARP-2. Use isoform-specific assays (e.g., recombinant enzyme panels) .

Methodological Challenges and Solutions

Q. How can researchers validate the scaffold’s selectivity across kinase or receptor families?

  • Broad profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
  • Docking studies : Align with crystal structures of PARP-1 (PDB: 5DS3) or 5-HT4 receptors to predict binding modes .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Forced degradation : Expose to heat (40°C), light (UV), and oxidants (H₂O₂) to identify vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.